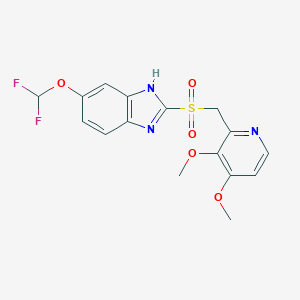

Pantoprazole Sulfone

Übersicht

Beschreibung

Pantoprazole sulfone is a derivative of pantoprazole, a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease, erosive esophagitis, and Zollinger-Ellison syndrome . This compound is formed through the oxidation of pantoprazole and is often studied for its pharmacokinetic properties and potential therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Pantoprazolsulfon kann durch Oxidation von Pantoprazol synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Wasserstoffperoxid und Essigsäure mit Methylrheniumtrioxid als Katalysator . Die Reaktion verläuft wie folgt:

Ausgangsmaterialien: 2-Chlormethyl-3,4-Dimethoxypyridinhydrochlorid und 5-Difluormethoxy-2-Mercapto-1H-benzimidazol.

Reaktion: Die Ausgangsmaterialien reagieren zu 5-Difluormethoxy-2-{[(3,4-Dimethoxy-2-pyridinyl)methyl]sulfo}-1H-benzimidazol.

Industrielle Produktionsverfahren: Die industrielle Produktion von Pantoprazolsulfon umfasst in der Regel großtechnische Oxidationsprozesse unter Verwendung ähnlicher Reagenzien und Bedingungen wie oben beschrieben. Der Prozess wird für hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsparameter sorgfältig gesteuert werden, um Verunreinigungen zu minimieren .

Analyse Chemischer Reaktionen

Oxidation Mechanism Using Methyl Rhenium Trioxide (MTO)

The sulfone forms via a controlled oxidation process, often catalyzed by methyl rhenium trioxide (MTO) in the presence of hydrogen peroxide (HO) and acetic acid (CHCOOH) .

Mechanism:

-

Catalyst Activation : MTO reacts with HO to form a rhenium peroxide complex.

-

Oxygen Transfer : The peroxide complex transfers oxygen to the thioether’s sulfur atom.

-

Sulfone Formation : Sequential oxidation converts the thioether (3 ) directly to the sulfone, bypassing the sulfoxide stage under specific conditions .

Critical Factors :

-

Temperature : 20–30°C prevents side reactions.

-

Catalyst Ratio : A 1:1 or 1:2 MTO:HO ratio ensures optimal oxygen transfer .

Key Reaction Conditions for Sulfone Formation

The table below summarizes experimental parameters for synthesizing pantoprazole sulfone:

Impurity Analysis and Genotoxic Risk

This compound is classified as a genotoxic impurity due to its potential to alkylate DNA. Its formation is influenced by:

-

Oxidant Strength : Strong oxidants like HO-MTO systems increase sulfone yield .

-

pH : Reactions near neutral pH (5–8) favor radical cation intermediates, accelerating overoxidation .

Analytical Control :

-

HPLC-MS : Quantifies sulfone levels to ensure compliance with ICH guidelines (<1 ppm) .

-

Synthetic Standards : The MTO-mediated method produces high-purity sulfone for calibration .

Industrial Implications

Pharmaceutical manufacturers prioritize oxidation control to minimize sulfone formation. The MTO-HO system offers scalability and reproducibility, making it suitable for large-scale pantoprazole sodium production while adhering to safety thresholds .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

Overview

Pharmacokinetic studies of pantoprazole sulfone have been pivotal in understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for determining effective dosing regimens in both human and veterinary medicine.

Key Findings

- Intravenous Administration in Goats : A study involving adult goats administered pantoprazole intravenously revealed that the maximum concentration of this compound was approximately 0.1 μg/mL, with an elimination half-life of 0.8 hours and an area under the curve (AUC) of 0.2 hr*μg/mL .

- Liquid-Liquid Extraction Method : This method was employed to quantify pantoprazole and its sulfone metabolite from plasma samples, demonstrating high recovery rates (90% for sulfone) and low variability in measurements .

Drug Delivery Systems

Controlled-Release Formulations

this compound is being investigated for its role in enhancing the therapeutic efficacy of pantoprazole through controlled-release formulations. These formulations aim to improve bioavailability and provide sustained release of the active compound in the gastrointestinal tract.

Biological Studies

Gastric Acid Secretion Studies

Research has focused on the effects of this compound on gastric acid secretion. Its mechanism involves irreversible binding to the H+, K+-ATPase enzyme in gastric parietal cells, effectively reducing acid production. This action is critical for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Veterinary Applications

In veterinary medicine, studies have shown that this compound can be beneficial in treating abomasal ulceration in ruminants. The pharmacokinetic profiles established in animal studies provide insights into effective treatment protocols .

Industrial Applications

Synthesis of Pharmaceutical Compounds

this compound is utilized in the synthesis of related pharmaceutical compounds and serves as a reference standard in quality control processes within pharmaceutical manufacturing. Its stability and defined chemical properties make it a valuable component in drug formulation.

Comparison Table: Pharmacokinetic Parameters

| Parameter | Pantoprazole | This compound |

|---|---|---|

| Maximum Concentration (μg/mL) | Not specified | 0.1 |

| Elimination Half-Life (h) | 0.7 | 0.8 |

| Area Under Curve (hr*μg/mL) | Not specified | 0.2 |

| Plasma Clearance (mL/kg/min) | 0.345 | Not specified |

| Volume of Distribution (L/kg) | 0.9 | Not specified |

Case Studies

- Intravenous Administration in Goats : A study aimed at understanding the pharmacokinetics of pantoprazole and its metabolite revealed critical insights into their absorption and elimination profiles, which are essential for developing treatment strategies for ulceration in ruminants .

- Pharmacokinetics in Calves : Research demonstrated that this compound was detectable in edible tissues post-administration, raising considerations for food safety and residue limits in livestock treated with this medication .

Wirkmechanismus

Pantoprazole sulfone exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme in gastric parietal cells. This enzyme is responsible for the final step in gastric acid production. By binding irreversibly to the enzyme, this compound effectively reduces both basal and stimulated gastric acid secretion . This inhibition leads to a prolonged reduction in gastric acidity, which is beneficial in treating conditions like gastroesophageal reflux disease and peptic ulcers .

Vergleich Mit ähnlichen Verbindungen

Pantoprazolsulfon ähnelt anderen Protonenpumpenhemmern wie Omeprazolsulfon, Esomeprazolsulfon und Lansoprazolsulfon. Es ist einzigartig in seinem spezifischen pharmakokinetischen Profil und seiner Verwendung in bestimmten Formulierungen mit kontrollierter Freisetzung .

Ähnliche Verbindungen:

- Omeprazolsulfon

- Esomeprazolsulfon

- Lansoprazolsulfon

Pantoprazolsulfon zeichnet sich durch seine spezifische Bindungsaffinität und seine lange Wirkdauer aus, was es zu einer wertvollen Verbindung sowohl im klinischen als auch im Forschungsumfeld macht .

Biologische Aktivität

Pantoprazole sulfone is a significant metabolite of pantoprazole, a proton pump inhibitor (PPI) widely used to manage conditions related to excessive gastric acid production. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, therapeutic potential, and safety profile. This article synthesizes findings from various studies, detailing the pharmacokinetics, pharmacodynamics, and clinical implications of this compound.

1. Pharmacokinetics of this compound

Pharmacokinetic studies reveal that this compound is detectable in plasma and tissues following administration of pantoprazole. Key parameters include:

- Elimination Half-Life : The elimination half-life of this compound varies across species. For example, in calves, it was found to be longer than in foals and alpacas, with significant plasma concentrations observed for up to 4 hours post-administration .

- Bioavailability : The bioavailability of the first subcutaneous administration of pantoprazole was reported at 115.2 ± 56.0% in calves, indicating effective absorption .

- Tissue Distribution : Studies have shown that this compound can be detected in various tissues, including edible tissues, suggesting potential implications for food safety and residue monitoring .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Calves (IV) | Goats (IV) |

|---|---|---|

| Elimination Half-Life | ~4 hours | 0.8 hours |

| Maximum Concentration (Cmax) | Not specified | 0.1 μg/mL |

| Area Under Curve (AUC) | Not specified | 0.2 hr*μg/mL |

| Bioavailability | 115.2% | Not reported |

Pantoprazole acts by irreversibly binding to the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. This compound retains some biological activity as a metabolite:

- Acid Suppression : Studies indicate that both pantoprazole and its sulfone metabolite effectively suppress gastric acid secretion, although the sulfone metabolite exhibits lower potency compared to the parent compound .

- Clinical Implications : The ability of this compound to modulate gastric pH has implications for treating conditions such as abomasal ulcers in ruminants .

3. Case Studies and Clinical Applications

Several studies have explored the clinical applications of pantoprazole and its metabolites:

- Veterinary Medicine : In neonatal calves, intravenous administration of pantoprazole resulted in effective acid suppression, with detectable levels of this compound indicating its role in therapeutic efficacy .

- Food Safety Concerns : Research has highlighted the presence of this compound in edible tissues post-administration, raising concerns about residue levels in livestock intended for human consumption .

Table 2: Clinical Observations from Studies on this compound

| Study Focus | Findings |

|---|---|

| Neonatal Calves | Effective reduction in gastric acid secretion |

| Tissue Residue Analysis | Detectable levels of this compound in tissues |

| Safety Profile | No adverse effects reported at therapeutic doses |

4. Future Directions and Research Needs

Further research is warranted to fully elucidate the biological activity and safety profile of this compound:

- Long-Term Effects : Studies investigating the long-term effects and potential accumulation of this compound in tissues are essential for understanding its safety in both veterinary and human medicine.

- Comparative Studies : More comparative studies across different species will help clarify species-specific pharmacokinetic behaviors and therapeutic outcomes.

Eigenschaften

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJYMBZQIJDMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155666 | |

| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127780-16-9 | |

| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127780169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTOPRAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLW375VGE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.